molecular formula C9H12O2 B8583412 (R)-4-hydroxy-3-methyl-2-(2-propenyl)-2-cyclopenten-1-one CAS No. 54225-47-7

(R)-4-hydroxy-3-methyl-2-(2-propenyl)-2-cyclopenten-1-one

Cat. No. B8583412
Key on ui cas rn: 54225-47-7
M. Wt: 152.19 g/mol
InChI Key: KZYVOZABVXLALY-MRVPVSSYSA-N
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Patent
US04347386

Procedure details

Into a reaction vessel, a solution of 4-hydroxy-4-methyl-5-allyl-2-cyclopentenone (3 g) and ZnCl2 (5 g) in water (120 ml) was charged, and the temperature was elevated up to 100° C. The contents were refluxed for 15 hours while stirring. After cooling, NaCl (40 g) was added to the reaction mixture, and the resulting mixture was extracted with toluene (120 ml) 4 times. The extracts were combined together and concentrated at 50° C. under reduced pressure to give an oily substance (2.5 g). The oily substance was chromatographed on silica gel (30 g), followed by development with a solvent mixture of ethyl acetate and hexane (1:2 by volume) to give 2-allyl-3-methyl-4-hydroxy-2cyclopentenone (2.4 g). Yield, 80%.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1([CH3:11])[CH:6]([CH2:7][CH:8]=[CH2:9])[C:5](=[O:10])[CH:4]=[CH:3]1.[Na+].[Cl-].[OH2:14]>[Cl-].[Cl-].[Zn+2]>[CH2:7]([C:6]1[C:5](=[O:10])[CH2:4][CH:3]([OH:14])[C:2]=1[CH3:11])[CH:8]=[CH2:9] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OC1(C=CC(C1CC=C)=O)C
Name
Quantity
120 mL
Type
reactant
Smiles
O
Name
Quantity
5 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was elevated up to 100° C
TEMPERATURE
Type
TEMPERATURE
Details
The contents were refluxed for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with toluene (120 ml) 4 times
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at 50° C. under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oily substance (2.5 g)
CUSTOM
Type
CUSTOM
Details
The oily substance was chromatographed on silica gel (30 g)
ADDITION
Type
ADDITION
Details
followed by development with a solvent mixture of ethyl acetate and hexane (1:2 by volume)

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C=1C(CC(C1C)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04347386

Procedure details

Into a reaction vessel, a solution of 4-hydroxy-4-methyl-5-allyl-2-cyclopentenone (3 g) and ZnCl2 (5 g) in water (120 ml) was charged, and the temperature was elevated up to 100° C. The contents were refluxed for 15 hours while stirring. After cooling, NaCl (40 g) was added to the reaction mixture, and the resulting mixture was extracted with toluene (120 ml) 4 times. The extracts were combined together and concentrated at 50° C. under reduced pressure to give an oily substance (2.5 g). The oily substance was chromatographed on silica gel (30 g), followed by development with a solvent mixture of ethyl acetate and hexane (1:2 by volume) to give 2-allyl-3-methyl-4-hydroxy-2cyclopentenone (2.4 g). Yield, 80%.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1([CH3:11])[CH:6]([CH2:7][CH:8]=[CH2:9])[C:5](=[O:10])[CH:4]=[CH:3]1.[Na+].[Cl-].[OH2:14]>[Cl-].[Cl-].[Zn+2]>[CH2:7]([C:6]1[C:5](=[O:10])[CH2:4][CH:3]([OH:14])[C:2]=1[CH3:11])[CH:8]=[CH2:9] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OC1(C=CC(C1CC=C)=O)C
Name
Quantity
120 mL
Type
reactant
Smiles
O
Name
Quantity
5 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was elevated up to 100° C
TEMPERATURE
Type
TEMPERATURE
Details
The contents were refluxed for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with toluene (120 ml) 4 times
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at 50° C. under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oily substance (2.5 g)
CUSTOM
Type
CUSTOM
Details
The oily substance was chromatographed on silica gel (30 g)
ADDITION
Type
ADDITION
Details
followed by development with a solvent mixture of ethyl acetate and hexane (1:2 by volume)

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C=1C(CC(C1C)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04347386

Procedure details

Into a reaction vessel, a solution of 4-hydroxy-4-methyl-5-allyl-2-cyclopentenone (3 g) and ZnCl2 (5 g) in water (120 ml) was charged, and the temperature was elevated up to 100° C. The contents were refluxed for 15 hours while stirring. After cooling, NaCl (40 g) was added to the reaction mixture, and the resulting mixture was extracted with toluene (120 ml) 4 times. The extracts were combined together and concentrated at 50° C. under reduced pressure to give an oily substance (2.5 g). The oily substance was chromatographed on silica gel (30 g), followed by development with a solvent mixture of ethyl acetate and hexane (1:2 by volume) to give 2-allyl-3-methyl-4-hydroxy-2cyclopentenone (2.4 g). Yield, 80%.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1([CH3:11])[CH:6]([CH2:7][CH:8]=[CH2:9])[C:5](=[O:10])[CH:4]=[CH:3]1.[Na+].[Cl-].[OH2:14]>[Cl-].[Cl-].[Zn+2]>[CH2:7]([C:6]1[C:5](=[O:10])[CH2:4][CH:3]([OH:14])[C:2]=1[CH3:11])[CH:8]=[CH2:9] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OC1(C=CC(C1CC=C)=O)C
Name
Quantity
120 mL
Type
reactant
Smiles
O
Name
Quantity
5 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was elevated up to 100° C
TEMPERATURE
Type
TEMPERATURE
Details
The contents were refluxed for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with toluene (120 ml) 4 times
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at 50° C. under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oily substance (2.5 g)
CUSTOM
Type
CUSTOM
Details
The oily substance was chromatographed on silica gel (30 g)
ADDITION
Type
ADDITION
Details
followed by development with a solvent mixture of ethyl acetate and hexane (1:2 by volume)

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C=1C(CC(C1C)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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